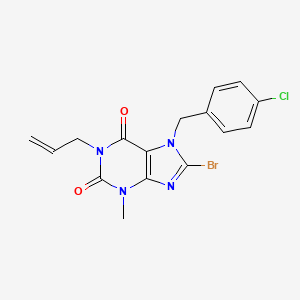

1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring distinct substituents at positions 1, 7, 8, and 3:

- Position 7: 4-Chlorobenzyl group, contributing steric bulk and hydrophobic interactions.

- Position 8: Bromine atom, acting as a leaving group or participating in halogen bonding.

- Position 3: Methyl group (–CH3), a common substituent in purine derivatives to modulate steric effects.

The molecular formula is C16H15BrClN4O2 (calculated molecular weight: 411.67 g/mol). Its structural uniqueness lies in the combination of allyl and bromo substituents, distinguishing it from other purine-dione analogs .

Properties

IUPAC Name |

8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrClN4O2/c1-3-8-21-14(23)12-13(20(2)16(21)24)19-15(17)22(12)9-10-4-6-11(18)7-5-10/h3-7H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEOQIKRUUAQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)Br)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials.

Bromination: Introduction of the bromo group at the 8-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Alkylation: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base like potassium carbonate.

Benzylation: The 4-chlorobenzyl group can be attached through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Methylation: The methyl group at the 3-position can be introduced using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The allyl group can undergo addition reactions, such as hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution Products: Depending on the nucleophile, various substituted purines can be formed.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with hydrogenated allyl groups.

Scientific Research Applications

1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-viral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

DNA/RNA Interaction: The purine core can intercalate with nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The bromo at position 8 in the target compound (vs.

Biological Implications: The 4-chlorobenzyl group (para-substituted) in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in antidiabetic drug intermediates () .

Synthetic Challenges :

Biological Activity

1-Allyl-8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that exhibits significant biological activity. This compound is characterized by its unique substitution pattern, which includes an allyl group at the 1-position, a bromine atom at the 8-position, and a 4-chlorobenzyl group at the 7-position. The presence of these substituents may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C16H14BrClN4O2

- Molecular Weight : 409.67 g/mol

- CAS Number : 313470-88-1

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its purine-like structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromine and chlorobenzyl groups may facilitate binding to these targets through hydrophobic interactions or hydrogen bonding.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, analogs with bromine substitutions have shown efficacy against viral replication by inhibiting viral polymerases.

Antitumor Activity

Preliminary studies suggest potential antitumor activity. Purines are known to play critical roles in DNA synthesis and repair; thus, derivatives like this compound may interfere with cancer cell proliferation by disrupting nucleotide metabolism.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Bromoguanosine | Contains bromine at position 8; guanine base | Antiviral activity |

| Linagliptin | Contains a similar purine core; used for diabetes | Dipeptidyl peptidase IV inhibitor |

| 8-Chloroadenosine | Chlorine at position 8; adenosine base | Modulates adenosine receptors |

The unique combination of substituents in this compound may enhance its bioactivity compared to other purines.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar purines:

- Antiviral Studies : A study published in the Journal of Medicinal Chemistry demonstrated that brominated purines showed significant antiviral activity against herpes simplex virus (HSV) by inhibiting viral DNA synthesis.

- Anticancer Research : Research published in Cancer Research indicated that purine analogs can induce apoptosis in cancer cells through the inhibition of key enzymes involved in nucleotide synthesis.

- Pharmacokinetics : Studies focusing on the pharmacokinetics of purine derivatives suggest that modifications such as those present in this compound could improve bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.